1,11-Dimethyl-4-[3-(4-phenylpiperazin-1-yl)propoxy]-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione
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Overview
Description
4-[3-(4-Phenylpiperazin-1-yl)propoxy]-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a piperazine moiety and a tricyclic core, making it a valuable candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Phenylpiperazin-1-yl)propoxy]-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione typically involves multiple steps. One common method involves the reductive amination of a precursor compound with a substituted aromatic aldehyde using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Phenylpiperazin-1-yl)propoxy]-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[3-(4-Phenylpiperazin-1-yl)propoxy]-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-Phenylpiperazin-1-yl)propoxy]-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione involves its interaction with specific molecular targets, such as serotonin receptors. The compound exhibits significant affinity for both 5-HT1A and 5-HT2A receptors, similar to known antipsychotic drugs . This interaction modulates neurotransmitter activity, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: An atypical antipsychotic with a similar piperazine moiety.
Buspirone: A partial 5-HT1A receptor antagonist with structural similarities.
Uniqueness
4-[3-(4-Phenylpiperazin-1-yl)propoxy]-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione stands out due to its unique tricyclic core structure, which imparts distinct pharmacological properties. Its combination of piperazine and tricyclic features makes it a versatile compound for various research and therapeutic applications.
Properties
Molecular Formula |
C25H33N3O4 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
1,11-dimethyl-4-[3-(4-phenylpiperazin-1-yl)propoxy]-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione |
InChI |
InChI=1S/C25H33N3O4/c1-17-15-25(2)16-19(29)20(17)21-22(25)24(31)28(23(21)30)32-14-6-9-26-10-12-27(13-11-26)18-7-4-3-5-8-18/h3-5,7-8,17,20-22H,6,9-16H2,1-2H3 |
InChI Key |
JXBYZKQDZBIQDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC(=O)C1C3C2C(=O)N(C3=O)OCCCN4CCN(CC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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